molecular formula C25H29NO5S B11398873 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11398873
M. Wt: 455.6 g/mol
InChI Key: NOFASMJZRYAYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group, an ethoxybenzyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrothiophene ring.

    Introduction of the Dioxido Group: Oxidation reactions are employed to introduce the dioxido group onto the tetrahydrothiophene ring.

    Attachment of the Ethoxybenzyl Group: This step involves the alkylation of the intermediate compound with 4-ethoxybenzyl chloride in the presence of a base.

    Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving suitable precursors.

    Final Coupling Reaction: The final step involves the coupling of the benzofuran moiety with the tetrahydrothiophene intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger quantities of reactants.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing analytical techniques like NMR, IR, and mass spectrometry to verify the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Substitution Reagents: Halides, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Influence on Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H29NO5S

Molecular Weight

455.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C25H29NO5S/c1-3-18-7-10-24-23(13-18)20(16-31-24)14-25(27)26(21-11-12-32(28,29)17-21)15-19-5-8-22(9-6-19)30-4-2/h5-10,13,16,21H,3-4,11-12,14-15,17H2,1-2H3

InChI Key

NOFASMJZRYAYTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)OCC)C4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.